An In-depth Technical Guide to 4-Hexyl-4'-cyanobiphenyl (6CB)
An In-depth Technical Guide to 4-Hexyl-4'-cyanobiphenyl (6CB)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Hexyl-4'-cyanobiphenyl in Advanced Materials Science
4-Hexyl-4'-cyanobiphenyl, commonly referred to as 6CB, is a prominent member of the n-alkyl-4'-cyanobiphenyl homologous series of liquid crystals. Its molecular structure, consisting of a rigid biphenyl core, a flexible hexyl aliphatic tail, and a highly polar cyano headgroup, imparts a unique combination of properties that have positioned it as a cornerstone material in both fundamental research and technological applications. The defining characteristic of 6CB is its exhibition of a nematic liquid crystal phase at a temperature range conveniently accessible for many experimental setups. This, coupled with its positive dielectric anisotropy, has made it a vital component in the formulation of liquid crystal displays (LCDs). Beyond its role in display technology, 6CB serves as a model system for studying the physics of liquid crystals, including phase transitions, molecular ordering, and the influence of external fields on anisotropic fluids. This guide provides a comprehensive technical overview of the chemical structure, synthesis, physicochemical properties, and key applications of 4-Hexyl-4'-cyanobiphenyl, offering field-proven insights and detailed experimental protocols for the scientific community.
I. Chemical Structure and Synthesis
The molecular formula of 4-Hexyl-4'-cyanobiphenyl is C₁₉H₂₁N, and its structure is characterized by a 4-hexylphenyl group linked to a 4-cyanophenyl group.[1] The linear, rod-like shape of the molecule is a crucial factor in its ability to form liquid crystalline phases. The biphenyl core provides rigidity, while the hexyl chain introduces flexibility. The terminal cyano group results in a large dipole moment, which is fundamental to its dielectric and electro-optical properties.
Synthesis of 4-Hexyl-4'-cyanobiphenyl: A Step-by-Step Protocol
The synthesis of 4-alkyl-4'-cyanobiphenyls can be achieved through various routes. A common and effective method involves a Suzuki coupling reaction to form the biphenyl core, followed by the introduction of the cyano group. Below is a representative, detailed protocol adapted from established methods for the synthesis of homologous 4-alkyl-4'-cyanobiphenyls.[2][3]
Experimental Protocol: Synthesis of 4-Hexyl-4'-cyanobiphenyl
Step 1: Suzuki Coupling to form 4-Hexyl-4'-bromobiphenyl
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromophenylboronic acid (1.0 eq), 1-bromo-4-hexylbenzene (1.1 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
-
Solvent and Base: Add a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq) and a solvent mixture of toluene and ethanol (e.g., 3:1 v/v).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C) under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate gradient) to yield pure 4-hexyl-4'-bromobiphenyl.
Step 2: Cyanation to form 4-Hexyl-4'-cyanobiphenyl
-
Reaction Setup: In a round-bottom flask, dissolve the purified 4-hexyl-4'-bromobiphenyl (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Cyanating Agent: Add copper(I) cyanide (CuCN) (1.2 eq).
-
Reaction Execution: Heat the mixture to a high temperature (typically 140-160 °C) and stir for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Isolation: Cool the reaction mixture and pour it into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper cyanide complex. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer thoroughly with water and brine, dry over anhydrous MgSO₄, and remove the solvent by rotary evaporation. The crude 4-Hexyl-4'-cyanobiphenyl can be further purified by column chromatography followed by recrystallization from a suitable solvent like ethanol or hexane to afford the final product as a white crystalline solid.[2]
Caption: Synthetic workflow for 4-Hexyl-4'-cyanobiphenyl.
II. Physicochemical Properties
The bulk properties of 4-Hexyl-4'-cyanobiphenyl are a direct consequence of its molecular structure. The interplay between the rigid aromatic core and the flexible alkyl chain, along with the strong dipole from the cyano group, dictates its physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁N | [1] |
| Molecular Weight | 263.38 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 14.5 °C (Crystal to Nematic) | |
| Clearing Point | 29.0 °C (Nematic to Isotropic) | |
| Boiling Point | >200 °C | |
| Density | ~1.01 g/cm³ at 25 °C | |
| Refractive Index (n_D) | 1.58 (ordinary), 1.75 (extraordinary) at 25°C | |
| Dielectric Anisotropy (Δε) | > +10 |
III. Liquid Crystalline Behavior: The Nematic Phase
The most significant property of 4-Hexyl-4'-cyanobiphenyl is its ability to form a nematic liquid crystal phase. In this mesophase, the molecules lose the positional order characteristic of a solid crystal but maintain a degree of long-range orientational order, with their long axes aligning, on average, along a common direction known as the director.
The nematic phase of 6CB exists between its melting point (the crystal-to-nematic transition) and its clearing point (the nematic-to-isotropic liquid transition). This phase is characterized by its fluidity, allowing it to be easily manipulated by external stimuli such as electric and magnetic fields, a property that is exploited in display technologies.
Caption: Molecular ordering in the nematic vs. isotropic phase.
IV. Characterization Techniques and Expected Results
Rigorous characterization is essential to confirm the identity, purity, and properties of synthesized 4-Hexyl-4'-cyanobiphenyl. The following are key analytical techniques and their expected outcomes.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 6CB.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified 6CB in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Expected Chemical Shifts (δ):
-
Aromatic Protons: Signals for the eight aromatic protons will appear in the downfield region, typically between 7.2 and 7.8 ppm, as complex multiplets due to coupling.[4]
-
Alkyl Chain Protons: The protons of the hexyl chain will resonate in the upfield region. The methylene group attached to the biphenyl ring (-CH₂-Ar) will be the most deshielded of the alkyl protons, appearing around 2.6 ppm. The other methylene groups will appear as a series of multiplets between approximately 1.2 and 1.7 ppm. The terminal methyl group (-CH₃) will be the most shielded, appearing as a triplet around 0.9 ppm.[5][6][7]
-
-
-
¹³C NMR Spectroscopy:
-
Expected Chemical Shifts (δ):
-
Cyano Carbon: The carbon of the nitrile group will have a characteristic chemical shift in the range of 110-125 ppm.[8][9]
-
Aromatic Carbons: The twelve aromatic carbons will produce signals between 120 and 150 ppm. Quaternary carbons will typically have lower intensities.[10][11]
-
Alkyl Chain Carbons: The six carbons of the hexyl chain will appear in the upfield region, generally between 14 and 36 ppm.[12]
-
-
B. Differential Scanning Calorimetry (DSC)
DSC is used to determine the phase transition temperatures and associated enthalpy changes.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh a small amount of 6CB (typically 2-5 mg) into an aluminum DSC pan and seal it.
-
Thermal Program:
-
Heat the sample from a low temperature (e.g., 0 °C) to a temperature above the clearing point (e.g., 50 °C) at a controlled rate (e.g., 5-10 °C/min).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at the same rate.
-
Perform a second heating scan to observe the thermal behavior of the sample with a consistent thermal history.
-
-
Data Analysis:
-
The DSC thermogram will show endothermic peaks corresponding to the crystal-to-nematic and nematic-to-isotropic phase transitions upon heating.
-
Exothermic peaks will be observed for the reverse transitions upon cooling.
-
The onset of the peaks provides the transition temperatures, and the area under the peaks corresponds to the enthalpy of the transition (ΔH).
-
C. Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of 6CB and to study its fragmentation pattern.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a dilute solution of 6CB into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Expected Results:
-
The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 263 or 264, respectively, confirming the molecular weight of 6CB.[13]
-
Characteristic fragmentation patterns may be observed, providing further structural information. For instance, cleavage of the alkyl chain is a common fragmentation pathway for n-alkyl-4'-cyanobiphenyls.
-
V. Applications in Research and Technology
The unique properties of 4-Hexyl-4'-cyanobiphenyl have led to its widespread use in several scientific and technological domains.
-
Liquid Crystal Displays (LCDs): The positive dielectric anisotropy of 6CB is a key requirement for twisted nematic (TN) and super-twisted nematic (STN) LCDs. When an electric field is applied across a thin layer of 6CB, the molecules align themselves with the field, altering the polarization of transmitted light. This electro-optical switching is the fundamental principle behind the operation of most LCDs.
-
Fundamental Research: 6CB serves as a model system for investigating the fundamental physics of liquid crystals. Its well-characterized properties and accessible nematic range make it an ideal candidate for studying phase transitions, viscoelastic properties, and the effects of confinement and external fields on liquid crystalline order.
-
Guest-Host Systems: 6CB can act as a host for dichroic dye molecules. The orientation of the dye molecules follows that of the liquid crystal host, allowing for the development of displays and smart windows that control light absorption by applying an electric field.
-
Non-Display Applications: Research is ongoing into the use of 6CB and related liquid crystals in a variety of non-display applications, including tunable filters, spatial light modulators, and sensors.
VI. Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 4-Hexyl-4'-cyanobiphenyl.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
VII. Conclusion
4-Hexyl-4'-cyanobiphenyl remains a material of significant interest in the fields of materials science, chemistry, and physics. Its well-defined chemical structure and predictable liquid crystalline behavior have not only enabled the development of ubiquitous display technologies but also provided a valuable platform for fundamental scientific inquiry. The detailed protocols and data presented in this guide are intended to equip researchers and professionals with the necessary knowledge to effectively synthesize, characterize, and utilize this versatile liquid crystal in their own investigations and applications. As research continues to push the boundaries of materials science, the insights gained from studying model systems like 6CB will undoubtedly pave the way for the next generation of advanced functional materials.
References
-
SIELC Technologies. (2018-02-16). 4-Hexyl-4'-cyanobiphenyl. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C-NMR chemical shifts of compounds 1 -8. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2016). One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
- Google Patents. (n.d.). CN101357896A - 4-cyanobiphenyl preparation method.
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Taylor & Francis Online. (2024-01-21). 4'-pentyl-4-cyanobiphenyl - 5CB. Retrieved from [Link]
-
ResearchGate. (2016). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2024-03-19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
University College London. (n.d.). Chemical shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Cyanobiphenyl. Retrieved from [Link]
Sources
- 1. 4-Hexyl-4’-cyanobiphenyl | SIELC Technologies [sielc.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. compoundchem.com [compoundchem.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. compoundchem.com [compoundchem.com]
- 9. che.hw.ac.uk [che.hw.ac.uk]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. 4-Cyano-4'-pentylbiphenyl | C18H19N | CID 92319 - PubChem [pubchem.ncbi.nlm.nih.gov]
